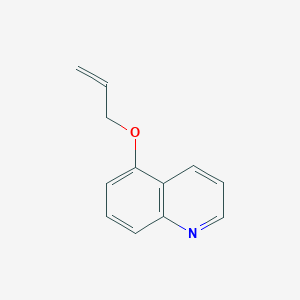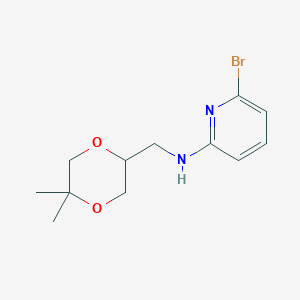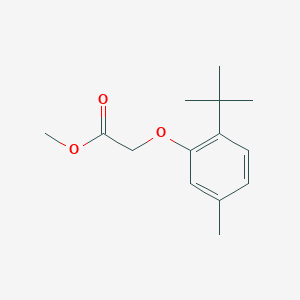
Methyl16-oxohexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl16-oxohexadecanoate: is an organic compound with the molecular formula C17H32O3 . It is a derivative of pentadecanoic acid, featuring a formyl group at the 15th carbon position and an ester group at the terminal end.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl16-oxohexadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 15-hydroxypentadecanoate. This reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions to achieve the desired formyl group at the 15th position .
Industrial Production Methods: Industrial production of methyl 15-formylpentadecanoate often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are frequently used to enhance the efficiency of the oxidation reaction .
Análisis De Reacciones Químicas
Types of Reactions: Methyl16-oxohexadecanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Pentadecanoic acid derivatives
Reduction: Methyl 15-hydroxypentadecanoate
Substitution: Various substituted esters
Aplicaciones Científicas De Investigación
Methyl16-oxohexadecanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 15-formylpentadecanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including:
Aldol Condensation: The formyl group can undergo aldol condensation with other carbonyl compounds, leading to the formation of larger, more complex molecules.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions, releasing the corresponding alcohol and carboxylic acid.
Comparación Con Compuestos Similares
Methyl 15-hydroxypentadecanoate: This compound is a precursor to methyl 15-formylpentadecanoate and shares similar structural features but lacks the formyl group.
Methyl 15-methylheptadecanoate: Another structurally related compound, differing by the presence of a methyl group at the 15th position instead of a formyl group.
Uniqueness: Methyl16-oxohexadecanoate is unique due to the presence of both a formyl group and an ester group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C17H32O3 |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
methyl 16-oxohexadecanoate |
InChI |
InChI=1S/C17H32O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h16H,2-15H2,1H3 |
Clave InChI |
ZVNKCEVQFIMBAM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCCCCC=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[2-(2,6-Difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenol](/img/structure/B8491545.png)
![2,5-Pyrrolidinedione, 1-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]-](/img/structure/B8491547.png)
![(2-amino-1-phenyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B8491560.png)
![1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B8491587.png)




methanone](/img/structure/B8491619.png)





